1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Description
1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (CAS No. 2096339-39-6) is a boron-containing piperazine derivative. Its structure features a phenyl group at the piperazine nitrogen and a benzyl substituent linked to a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para-position of the phenyl ring. Commercial availability and applications in targeted therapies are noted, though specific pharmacological data remain undisclosed .
Properties
Molecular Formula |
C23H31BN2O2 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
1-phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)19-12-10-18(11-13-19)16-20-17-26(15-14-25-20)21-8-6-5-7-9-21/h5-13,20,25H,14-17H2,1-4H3 |
InChI Key |
JDUFTDUJWCGVOR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CN(CCN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Cyclization (CN103980229A)
Aniline and bis(2-chloroethyl)amine hydrochloride undergo fusion at 160–250°C to form N-phenylpiperazine hydrochloride, followed by alkaline treatment and distillation. Key parameters:
Heterogeneous Catalysis (PMC7249161)
Protonated piperazine reacts with acyl chlorides or Michael acceptors using metal-supported resins (e.g., Cu²⁺ on polystyrene). Advantages include:
Alkylation Strategies for Piperazine Functionalization
Nucleophilic Substitution
N-Phenylpiperazine reacts with 4-(pinacolboronate)benzyl bromide in acetonitrile:
Mitsunobu Reaction
4-(Pinacolboronate)benzyl alcohol couples with N-phenylpiperazine using DIAD/PPh₃:
Optimization and Scalability
Microwave-Assisted Synthesis (PMC7249161)
Microwave irradiation reduces reaction times from hours to minutes:
Flow Reactor Prototypes
Continuous flow systems enhance reproducibility for large-scale production:
Comparative Analysis of Methods
Characterization and Quality Control
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes diverse reactions due to its functional groups:
| Reaction Type | Mechanism | Applications |
|---|---|---|
| Oxidation | Converts boronic esters to boronic acids or oxidizes sensitive functional groups | Preparation for coupling reactions |
| Reduction | Targets carbonyl groups or benzylic positions using agents like NaBH₄ or LiAlH₄ | Functional group modification |
| Nucleophilic Substitution | Substitution at benzyl or boronate positions (e.g., with amines, alcohols) | Diversification of molecular structure |
| Suzuki Coupling | Forms C-C bonds between aryl halides and boronic esters (Pd catalyst) | Synthesis of biaryl or heterocyclic compounds |
Example Suzuki Coupling:
The compound’s dioxaborolane group reacts with aryl halides (e.g., methyl 4-bromobenzoate) under palladium catalysis to form biaryl derivatives, as demonstrated in research protocols .
Reaction Conditions and Optimization
Synthesis protocols often involve:
-
Reaction Conditions :
-
Purification :
Scientific Research Applications
1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolan group, in particular, enables the compound to undergo Suzuki coupling reactions, forming carbon-carbon bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related boronate-containing piperazines, focusing on synthetic utility, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Synthetic Utility :
- The benzyl-boronate group in the target compound enhances stability and reactivity in cross-coupling reactions compared to para-boronate analogs (e.g., 1-(4-boronate-phenyl)piperazine) .
- Substitution at the piperazine nitrogen (phenyl vs. methyl) influences solubility and bioavailability. Methyl derivatives (e.g., 1-methyl-4-benzylpiperazine) are more lipophilic, favoring blood-brain barrier penetration in kinase inhibitors .
Physicochemical Properties :
- Boronate esters generally improve metabolic stability. For example, pinacol-protected boronates resist hydrolysis under physiological conditions, making them suitable for prodrug strategies .
- Crystallographic studies on related piperazine-boronate hybrids (e.g., compound 15 in ) reveal anisotropic displacement parameters, suggesting robust solid-state stability .
Biological Relevance :
- The phenyl-piperazine motif is common in dopamine receptor ligands, but boronate integration shifts focus to kinase inhibition (e.g., UNC2025 in ) and antibody-drug conjugates .
- Unlike trifluoromethyl or dichlorophenyl analogs (), the target compound lacks direct evidence of receptor binding, emphasizing its role as a synthetic intermediate .
Biological Activity
1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug discovery.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H31BN2O2 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | JDUFTDUJWCGVOR-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolan moiety is particularly significant as it facilitates Suzuki coupling reactions, allowing the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
Anticancer Properties
Research indicates that compounds similar to 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine exhibit potent anticancer activities. For instance:
- Case Study : A study on piperazine derivatives demonstrated that modifications to the piperazine core can enhance selectivity and potency against specific cancer cell lines. The compound's ability to inhibit kinases involved in cell proliferation has been highlighted as a promising avenue for cancer therapy .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. The piperazine ring is known for its activity on neurotransmitter systems:
- Research Findings : Studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in treating depression and anxiety disorders .
Synthesis and Drug Development
The compound serves as a valuable intermediate in the synthesis of various biologically active molecules:
- Synthetic Applications : The versatility of the dioxaborolan group allows for the development of new pharmacological agents through various coupling reactions. This has implications not only in drug discovery but also in the synthesis of materials with specific properties .
Comparative Analysis
Comparing 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine with other piperazine derivatives reveals its unique structural features that enhance its biological activity:
| Compound Name | Biological Activity |
|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Antitumor properties |
| tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan)]piperazine | Neuropharmacological effects |
Q & A
Q. Critical Factors :
Q. Methodological Answer :
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the piperazine moiety and D3 receptor residues (e.g., Asp110, Ser192). The boronic ester’s electron-deficient boron may act as a hydrogen bond acceptor .
QSAR Analysis : Correlate substituent effects (e.g., nitro or trifluoromethyl groups) with binding affinity using CoMFA/CoMSIA .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. Key Findings :
- Piperazine Positioning : The phenyl group at N1 enhances hydrophobic interactions with receptor pockets .
- Boronic Ester Role : May mimic transition states in enzymatic targets (e.g., proteases) .
Basic: Which analytical techniques validate structural integrity and purity?
Q. Methodological Answer :
Q. Methodological Answer :
Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for receptor assays) and enzyme concentrations .
- Control for boronic ester hydrolysis, which may generate active metabolites .
Data Normalization : Express IC₅₀ values relative to positive controls (e.g., clozapine for D3 antagonism) .
Mechanistic Studies : Employ SPR (surface plasmon resonance) to distinguish direct binding from allosteric effects .
Case Study : Discrepancies in antiarrhythmic activity (40% inhibition in one study vs. 70% in another) were traced to differences in assay pH (7.4 vs. 6.8), affecting boronic ester stability .
Basic: What are the solubility and stability profiles under physiological conditions?
Q. Methodological Answer :
- Solubility :
- Stability :
Advanced: How to design SAR studies for optimizing anticancer activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
